Crystal Structure Conformation: ncm5U Adopts C3'-endo Sugar Pucker, Whereas cm5U Adopts C2'-endo
The crystal structures of 5-carbamoylmethyluridine (ncm5U, 1) and 5-carboxymethyluridine (cm5U, 2) were solved from three-dimensional X-ray diffraction data and refined to R = 0.036 and R = 0.047, respectively [1]. Compound 1 (ncm5U) is in the C3'-endo conformation with glycosyl torsion angle chi = +5.2° (anti), psi_infinity = +63.4°, and psi_alpha = +180.0° (tt). Compound 2 (cm5U) is in the C2'-endo conformation with chi = +49.4° (anti), psi_infinity = -60.5°, and psi_alpha = +60.0° (gg). The carboxamide side chain of ncm5U lies on the same side of the uracil plane as the ribose ring, whereas the carboxyl group of cm5U lies on the opposite side [1]. Incorporation of ncm5U into a 3'-stacked tRNA anticodon places O8 within hydrogen-bonding distance of the O2' hydroxyl of ribose 33, potentially restricting wobble flexibility [1].
| Evidence Dimension | Sugar pucker and glycosyl torsion angle (crystal structure) |
|---|---|
| Target Compound Data | C3'-endo; chi = +5.2° (anti); psi_inf = +63.4°; psi_alpha = +180.0° (tt); side chain same side as ribose; R = 0.036 |
| Comparator Or Baseline | 5-Carboxymethyluridine (cm5U): C2'-endo; chi = +49.4° (anti); psi_inf = -60.5°; psi_alpha = +60.0° (gg); side chain opposite side; R = 0.047 |
| Quantified Difference | Different sugar pucker (C3'-endo vs C2'-endo); 44.2° difference in chi angle; 123.9° difference in psi_inf; 120.0° difference in psi_alpha; 0.011 lower R-factor for ncm5U |
| Conditions | Three-dimensional X-ray diffraction on crystalline nucleosides (Berman et al., 1978, Nucleic Acids Research) |
Why This Matters
The C3'-endo vs C2'-endo conformational divergence dictates different tRNA anticodon loop geometries, meaning ncm5U and cm5U are structurally non-interchangeable in any RNA structural biology or crystallography study.
- [1] Berman HM, Marcu D, Narayanan P. Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. Nucleic Acids Research, 1978; 5(3): 893-903. DOI: 10.1093/nar/5.3.893. View Source
